molecular formula C13H16ClNO B171734 (4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone CAS No. 19202-07-4

(4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone

Cat. No.: B171734
CAS No.: 19202-07-4
M. Wt: 237.72 g/mol
InChI Key: JLONTIZITXBHKW-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a methanone moiety, which is further linked to a methylpiperidine ring. Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 3-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: (4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antihistamine and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and other conditions.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to histamine receptors, thereby blocking the action of histamine and reducing allergic responses. Additionally, it may interact with other receptors and enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: (4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone is unique due to its specific combination of a chlorophenyl group and a methylpiperidine ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

(4-chlorophenyl)-(3-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-10-3-2-8-15(9-10)13(16)11-4-6-12(14)7-5-11/h4-7,10H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLONTIZITXBHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297962
Record name (4-Chlorophenyl)(3-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19202-07-4
Record name NSC119824
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Chlorophenyl)(3-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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